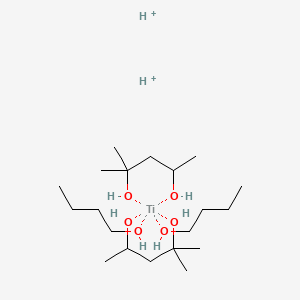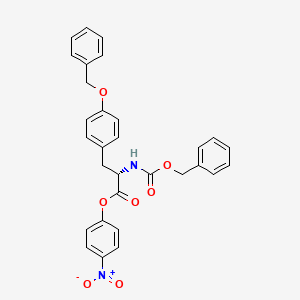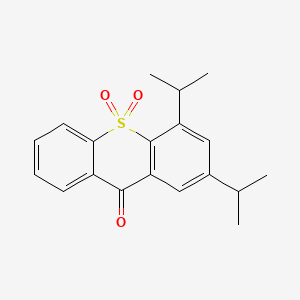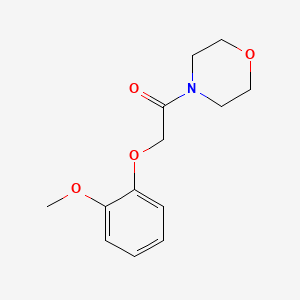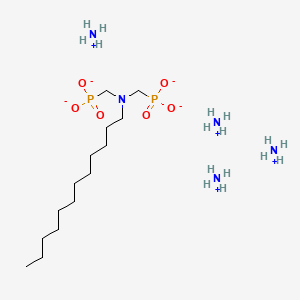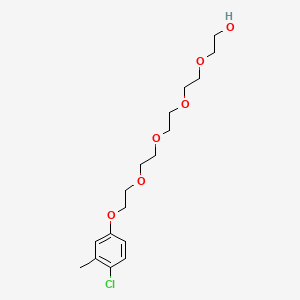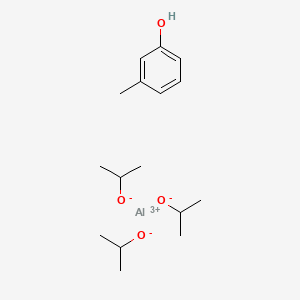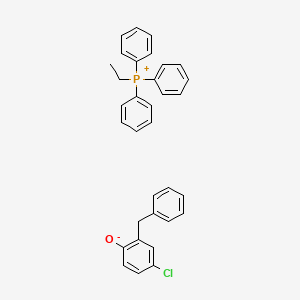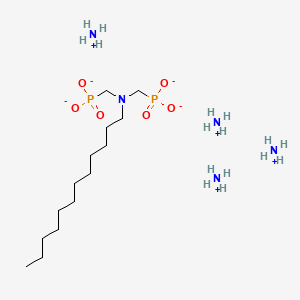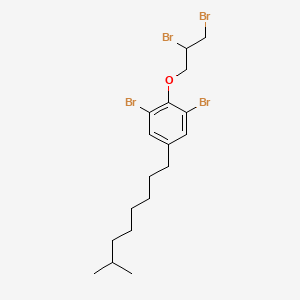
N,N,N',N'-Tetramethyl-N,N'-bis(4-(trimethylammonio)butyl)-1,6-hexanediaminiumtetrabromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetramethyl-N,N’-bis(4-(trimethylammonio)butyl)-1,6-hexanediaminiumtetrabromide: is a quaternary ammonium compound. It is known for its unique structure, which includes multiple ammonium groups, making it highly soluble in water and other polar solvents. This compound is often used in various scientific and industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-N,N’-bis(4-(trimethylammonio)butyl)-1,6-hexanediaminiumtetrabromide typically involves the reaction of N,N,N’,N’-Tetramethyl-1,6-hexanediamine with 4-(trimethylammonio)butyl bromide. The reaction is carried out in a polar solvent such as water or methanol, under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by using large reactors and continuous flow systems. The reactants are continuously fed into the reactor, and the product is continuously removed and purified. This method ensures a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium groups into tertiary amines.
Substitution: The bromide ions can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ion exchange resins or other salts like sodium chloride can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Tertiary amines.
Substitution: Compounds with different anions replacing the bromide ions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N,N,N’,N’-Tetramethyl-N,N’-bis(4-(trimethylammonio)butyl)-1,6-hexanediaminiumtetrabromide is used as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the rate of reaction.
Biology
In biological research, this compound is used as a surfactant and antimicrobial agent. Its ability to disrupt cell membranes makes it useful in studying cell lysis and other cellular processes.
Medicine
In medicine, it is explored for its potential use in drug delivery systems. Its high solubility and ability to form complexes with various drugs make it a candidate for enhancing drug solubility and bioavailability.
Industry
In the industrial sector, it is used in water treatment processes as a biocide. Its antimicrobial properties help in controlling microbial growth in water systems.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetramethyl-N,N’-bis(4-(trimethylammonio)butyl)-1,6-hexanediaminiumtetrabromide involves its interaction with cell membranes. The quaternary ammonium groups interact with the phospholipid bilayer of cell membranes, disrupting their integrity and leading to cell lysis. This property is particularly useful in its application as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar compound with a shorter carbon chain.
Hexamethylenetetramine: Another quaternary ammonium compound with different structural features.
Tetramethylammonium bromide: A simpler quaternary ammonium compound with a single ammonium group.
Uniqueness
N,N,N’,N’-Tetramethyl-N,N’-bis(4-(trimethylammonio)butyl)-1,6-hexanediaminiumtetrabromide is unique due to its multiple quaternary ammonium groups and longer carbon chain. This structure provides it with higher solubility and more significant antimicrobial properties compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
143171-87-3 |
|---|---|
Molekularformel |
C24H58Br4N4 |
Molekulargewicht |
722.4 g/mol |
IUPAC-Name |
6-[dimethyl-[4-(trimethylazaniumyl)butyl]azaniumyl]hexyl-dimethyl-[4-(trimethylazaniumyl)butyl]azanium;tetrabromide |
InChI |
InChI=1S/C24H58N4.4BrH/c1-25(2,3)19-15-17-23-27(7,8)21-13-11-12-14-22-28(9,10)24-18-16-20-26(4,5)6;;;;/h11-24H2,1-10H3;4*1H/q+4;;;;/p-4 |
InChI-Schlüssel |
LVVWVMSSXPUPSE-UHFFFAOYSA-J |
Kanonische SMILES |
C[N+](C)(C)CCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCC[N+](C)(C)C.[Br-].[Br-].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


